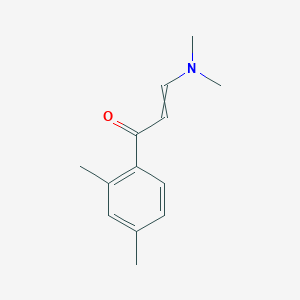

3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Description

3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The dimethylamino (-N(CH₃)₂) group at the 3-position acts as an electron-donating substituent, while the 2,4-dimethylphenyl moiety at the 1-position introduces steric and electronic modulation. Chalcones, in general, exhibit diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties, which are influenced by substituent patterns .

Properties

IUPAC Name |

3-(dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-5-6-12(11(2)9-10)13(15)7-8-14(3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYWJYPFUKTSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CN(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30776903 | |

| Record name | 3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30776903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154258-31-8 | |

| Record name | 3-(Dimethylamino)-1-(2,4-dimethylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154258-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30776903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one typically involves the reaction of 2,4-dimethylbenzaldehyde with dimethylamine in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens or nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. Detailed studies on its binding affinities and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -Br) increase melting points and thermal stability but reduce synthetic yields due to steric hindrance .

- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance conjugation, improving NLO properties .

- Heteroaromatic substituents (e.g., thiophene) alter electronic spectra and solubility .

Key Observations :

Computational and Spectroscopic Insights

- NLO Properties: DFT studies on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one reveal a first-order hyperpolarizability (β) 8× higher than urea, attributed to the strong donor-acceptor interaction .

- Crystal Packing: The planar structure of (E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one facilitates π-π stacking, critical for solid-state optical properties .

- UV-Vis Spectra : Thiophene-containing analogs show absorption maxima ~420 nm, compared to ~380 nm for phenyl derivatives, due to extended conjugation .

Biological Activity

3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as DAP, is a compound that has garnered attention in various fields of research, particularly for its biological activities. This article provides a detailed examination of the biological activity of this compound, supported by data tables and research findings.

The compound has the following chemical structure:

- Molecular Formula :

- Molecular Weight : 203.29 g/mol

Biological Activity Overview

Research indicates that DAP exhibits a range of biological activities, including:

- Antiproliferative Effects : DAP has shown significant antiproliferative activity against various cancer cell lines.

- Photophysical Properties : The compound has been studied for its potential as a laser dye due to its unique fluorescence characteristics.

Antiproliferative Activity

A study investigated the antiproliferative effects of DAP on several human cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The results are summarized in Table 1.

| Cell Line | IC50 (nM) | Comparison to CA-4 |

|---|---|---|

| MDA-MB-231 | >1000 | Less active |

| HeLa | 38 | More active |

| A549 | 43 | More active |

| HT-29 | 30 | More active |

The data indicate that DAP is particularly potent against HeLa and HT-29 cells, demonstrating its potential as an anticancer agent. In contrast, it was less effective against MDA-MB-231 cells, suggesting a selective action based on the type of cancer cell.

The mechanism by which DAP exerts its antiproliferative effects involves cell cycle arrest. Specifically, DAP treatment resulted in G2/M phase arrest in HeLa cells. This was accompanied by an increase in cyclin B expression and a decrease in cdc2 phosphorylation, indicating that DAP may disrupt normal mitotic progression.

Photophysical Properties

DAP's photophysical characteristics have also been studied for applications in laser technology. The compound exhibits dual amplified spontaneous emission (ASE) bands at approximately 545 nm and 565 nm when excited under specific conditions. These properties are influenced by solvent polarity and concentration, making DAP a candidate for further exploration in photonic applications.

Table 2: Photophysical Properties of DAP in Various Solvents

| Solvent | Absorption Peak (nm) | Fluorescence Peak (nm) |

|---|---|---|

| Toluene | 413 | 480 |

| Dimethylformamide | 417 | 541 |

| Acetonitrile | 305 | 538 |

The absorption and fluorescence peaks vary significantly with different solvents, indicating the importance of solvent interactions on the electronic properties of DAP.

Case Studies

- Anticancer Activity Study : In one study, DAP was tested against a panel of cancer cell lines, showing varying degrees of activity. The most notable finding was its ability to induce apoptosis in HeLa cells at low concentrations.

- Laser Dye Application : Another research focused on the use of DAP as a laser dye. The study reported that under optimal conditions, DAP could be utilized effectively in laser applications due to its favorable emission properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.